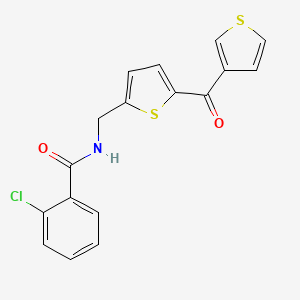

![molecular formula C13H18N2O4 B2769176 (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351633-43-6](/img/structure/B2769176.png)

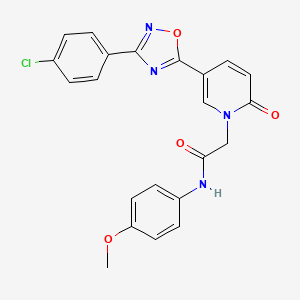

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or ring-closing metathesis .Molecular Structure Analysis

The isoxazole ring is likely to contribute to the compound’s stability and reactivity. The spirocyclic structure could add complexity to the molecule’s 3D shape .Chemical Reactions Analysis

Isoxazole rings can participate in various chemical reactions, including nucleophilic substitutions and additions. The reactivity of the spirocyclic part would depend on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Isoxazole rings can contribute to a compound’s stability, and the spirocyclic structure could influence its solubility and melting point .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Polymorphism

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: exhibits polymorphism, meaning it can crystallize in different forms. Researchers have investigated its supramolecular structures and crystallization mechanisms . Understanding these interactions is crucial for designing novel materials with tailored properties.

Crystal Engineering and Retrosynthesis

The compound’s crystal structures provide insights into its behavior. By analyzing supramolecular clusters, researchers propose crystal retrosynthesis pathways. For instance, energy similarities between specific interactions contribute to the formation of different polymorphic forms .

Materials Science and Solvate Formation

Studying the impact of solvents on crystal formation is essential. The presence of dimethyl sulfoxide (DMSO) led to a distinct solvate form, disrupting amide-amide interactions. Researchers investigate how solvent choice affects material properties .

Antimicrobial Properties

While not directly studied for this compound, related isoxazole derivatives have shown antimicrobial activity. Researchers could explore its potential as an antimicrobial agent against bacterial and fungal strains .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMTZAZSITZREO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)

![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)

![2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine](/img/structure/B2769114.png)